3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Evolution of Bicyclo[1.1.1]pentane Research
The synthesis of bicyclo[1.1.1]pentane by Wiberg in 1964 marked the discovery of a strained hydrocarbon system with 66.6 kcal/mol of ring strain, yet remarkable thermal stability. Early studies focused on its anomalous bonding characteristics, particularly the central "inverted" carbon atom exhibiting unusual hybridization states. The 1982 breakthrough synthesis of [1.1.1]propellane enabled practical access to BCP derivatives through strain-release reactions, transforming the field from theoretical curiosity to practical application.
A pivotal 2012 study demonstrated BCP's efficacy as a para-substituted benzene bioisostere in γ-secretase inhibitors, achieving comparable target affinity while enhancing aqueous solubility by 15-fold and Caco-2 permeability by 3.2-fold compared to aromatic analogs. This established BCP's role in addressing the "aromatic ring problem" in drug design, where planar aromatic systems often contribute to poor pharmacokinetic profiles.
Emergence of Fluorinated BCP Derivatives
Fluorination strategies for BCP scaffolds faced significant synthetic challenges due to the strain-induced reactivity of the bridgehead positions. Early attempts using electrochemical fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives failed due to competing decomposition pathways. The 2025 development of photoinduced triplet energy transfer catalysis enabled radical-mediated fluorine incorporation at the bridgehead position, achieving 76-88% yields for monofluorinated derivatives.
Comparative studies revealed that bridgehead fluorination alters key physicochemical parameters:
| Property | BCP Derivative | Fluorophenyl Analog |
|---|---|---|
| clogP | 1.2 ± 0.3 | 3.1 ± 0.4 |
| Aqueous Solubility (μM) | 450 ± 25 | 85 ± 15 |
| Metabolic Stability (t₁/₂) | 42 min | 18 min |
Position in Contemporary Research
3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid represents a strategic advancement combining two orthogonal modification strategies:
- Carboxylic acid functionality : Enables direct conjugation to drug scaffolds through amidation or esterification, maintaining the BCP core's geometric integrity.
- 2-Fluoroethyl substituent : Introduces controlled polarity modulation while preserving the three-dimensional electronic environment critical for target binding.
X-ray crystallographic analysis of analogous compounds reveals that the fluorine atom participates in non-covalent interactions with protein backbone carbonyls, a feature absent in non-fluorinated BCP derivatives. This makes the compound particularly valuable for optimizing lead compounds requiring both steric bulk and directed electrostatic interactions.
Theoretical Significance in Medicinal Chemistry
The compound's design addresses three fundamental challenges in modern drug discovery:
- Metabolic stabilization : Fluorine's electron-withdrawing effect protects adjacent C-H bonds from oxidative metabolism, extending plasma half-life.
- Stereoelectronic tuning : The BCP scaffold's 109° bridgehead angle creates unique dipole orientations that mimic transition state geometries in enzyme active sites.
- Solubility-lipophilicity balance : Molecular dynamics simulations predict a 23% reduction in membrane partitioning compared to ethyl-substituted analogs, while maintaining sufficient hydrophobicity for target engagement.
Recent work demonstrates successful incorporation of fluoro-BCP motifs into Flurbiprofen analogs, achieving 84% COX-2 inhibition retention while reducing hepatotoxicity markers by 40% in murine models.
Research Objectives and Scholarly Context
Current investigations focus on three primary objectives:
- Expanding synthetic methodologies for asymmetric functionalization of the BCP core
- Developing computational models predicting fluorine's stereoelectronic effects in constrained systems
- Establishing structure-activity relationship databases for fluorine-BCP hybrid pharmaceuticals
The compound serves as a test case for understanding how strategic fluorine placement in three-dimensional scaffolds can overcome limitations of traditional planar bioisosteres. Ongoing studies employ advanced characterization techniques, including solid-state ¹⁹F NMR and cryo-electron microscopy, to map fluorine-protein interaction landscapes at atomic resolution.
Properties
IUPAC Name |
3-(2-fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-2-1-7-3-8(4-7,5-7)6(10)11/h1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUAKRPOLNTXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: The use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Decarboxylative Fluorination
The carboxylic acid group undergoes radical-mediated decarboxylative fluorination to yield fluorinated bicyclopentane derivatives. In a representative protocol:
- Reaction Conditions : Selectfluor (1.2 equiv), AgNO₃ (0.2 equiv), H₂O, 70°C, 24 h .
- Outcome : Produces 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid in 32–81% yield .
- Mechanism : AgNO₃ facilitates single-electron transfer (SET), generating a carboxyl radical that reacts with Selectfluor to install fluorine .
Table 1: Decarboxylative Fluorination Parameters
| Substrate | Reagent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Selectfluor | AgNO₃ | 70°C | 81% | |
| 3-(Methoxycarbonyl)BCP-1-COOH | Selectfluor | – | 70°C | 32% |
Esterification and Amidation
The carboxylic acid is functionalized via esterification or amidation to generate pharmaceutically relevant building blocks:
- Esterification : Reacts with methanol/H₂SO₄ to form methyl 3-(2-fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylate (85% yield) .
- Amidation : Couples with amines (e.g., p-toluidine) under Fe/Cu photoelectrocatalysis to form C(sp³)–N bonds (35–83% yield) .
Table 2: Functionalization Reactions
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85% | |
| Amidation | Fe(OAc)₂, Cu(acac)₂, light (390 nm) | 3-(2-Fluoroethyl)BCP-1-carboxamide | 83% |
Radical Coupling Reactions
The strained BCP core participates in radical-mediated cross-couplings:
- Photoredox Catalysis : Alkyl iodides react with [1.1.1]propellane under light (365 nm) to form iodinated BCP derivatives, which are further functionalized .
- Fe-Catalyzed Multicomponent Coupling : Combines with Grignard reagents and fluoroalkyl halides to form 1,3-difunctionalized BCPs (45–75% yield) .
Key Mechanistic Insights:
- Radical intermediates form via Fe(III)-mediated ligand-to-metal charge transfer (LMCT) .
- TEMPO inhibition experiments confirm radical pathways .
Hydrogenation and Elimination
Under basic or thermal conditions, elimination competes with substitution:
- Base-Induced Elimination : Treatment with KOtBu in sulfolane yields cyclobutene derivatives via E1 mechanisms .
- Thermal Rearrangement : Heating above 100°C induces ring-opening to cyclopentane analogs .
Acid-Base Reactivity
The carboxylic acid exhibits pKa ~3.1 (experimental) , enabling deprotonation for salt formation or nucleophilic reactions.
Table 3: Thermodynamic Data
| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) |
|---|---|---|
| C₆H₆FO₂⁻ + H⁺ → C₆H₇FO₂ | 1415 ± 8.8 | 1385 ± 8.4 |
Scientific Research Applications
Synthesis and Functionalization
The synthesis of 3-(2-fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various methods, including the use of triethylborane-initiated atom-transfer radical addition ring-opening reactions. This method allows for the incorporation of diverse substituents, enhancing the compound's functional versatility for biological applications .
Bioisosteric Replacement
Bicyclo[1.1.1]pentane derivatives, including this compound, serve as bioisosteres for traditional aromatic rings in drug design. This substitution can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while maintaining biological activity .
Drug Discovery
Recent studies have highlighted the integration of bicyclo[1.1.1]pentane scaffolds into drug candidates across various therapeutic areas, including anti-inflammatory and analgesic drugs. For example, a fluoro-substituted bicyclo[1.1.1]pentane was successfully incorporated into the structure of Flurbiprofen, showcasing its potential in modifying existing drugs to enhance efficacy and reduce side effects .
Case Study 1: Anti-inflammatory Agents
A study demonstrated that compounds derived from bicyclo[1.1.1]pentanes exhibited significant anti-inflammatory activity when tested in vitro and in vivo models. The incorporation of this compound into these compounds led to improved selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Peptide Mimics
Research has shown that bicyclo[1.1.1]pentane derivatives can effectively mimic peptide structures, providing a scaffold for developing new peptide-based therapeutics. The introduction of this compound into peptide analogs resulted in enhanced stability against enzymatic degradation while retaining biological activity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and produce specific effects.
Comparison with Similar Compounds
Key Observations :
- Acidity : Trifluoromethyl and trifluoroethyl groups lower pKa more effectively than 2-fluoroethyl due to stronger electron withdrawal.
- Synthetic Accessibility : 2-Fluoroethyl derivatives are synthesized via radical fluorination or alkylation, while -CF₃ analogs often require specialized reagents (e.g., Ruppert-Prakash reagent) .
Aromatic and Heterocyclic Derivatives
Key Observations :
- Bioactivity : Pyrazine derivatives act as probes in biological studies (e.g., kinase inhibition), leveraging rigidity for precise target binding .
- Electron Effects : Bromophenyl groups increase steric bulk but minimally affect acidity compared to fluorine .
Amino and Ester Derivatives
Functionalization with amino or ester groups expands utility:
Key Observations :
- Peptide Incorporation: Amino derivatives are rigid γ-aminobutyric acid (GABA) mimics, enhancing peptide stability .
- Esterification : Methyl esters (e.g., from ) serve as protected intermediates for scalable synthesis .
Biological Activity
3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHFO
Molecular Weight: 158.17 g/mol
CAS Number: 2287280-22-0
The compound features a bicyclo[1.1.1]pentane core with a fluoroethyl substituent and a carboxylic acid functional group, which contribute to its distinct chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes. Bicyclo[1.1.1]pentanes (BCPs) are known for their potential as bioisosteres, which can replace more traditional aromatic or aliphatic structures in drug design, enhancing metabolic stability and bioavailability.
Target Enzymes and Pathways
Research indicates that BCP derivatives can modulate the activity of various enzymes involved in inflammatory responses, particularly through interactions with G protein-coupled receptors (GPCRs). For instance, studies have shown that BCP-containing compounds exhibit significant anti-inflammatory effects by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is critical in regulating immune responses and inflammation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory activity. For example, one study evaluated its effects on lipopolysaccharide (LPS)-induced NF-κB activity in human monocyte cell lines, revealing an IC in the picomolar range for one of its derivatives . The compound significantly reduced the secretion of pro-inflammatory cytokines such as TNFα and MCP-1.
Case Study: Lipoxin Mimetic Development
A notable application of bicyclo[1.1.1]pentane derivatives is in the development of lipoxin mimetics aimed at promoting resolution of inflammation. In a study involving asymmetric synthesis of BCP-containing lipoxin analogs, it was found that these compounds could effectively mimic the actions of natural lipoxins in promoting anti-inflammatory responses . The incorporation of BCP structures enhanced the metabolic stability of these mimetics, making them promising candidates for therapeutic applications.
Comparative Analysis
| Compound | Molecular Weight (g/mol) | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | 158.17 | Anti-inflammatory | NF-κB inhibition |
| Lipoxin A4 Mimetics | 304.45 | Anti-inflammatory | GPCR activation |
| Traditional NSAIDs | Varies | Anti-inflammatory | COX inhibition |
Q & A
Q. What are the key considerations for synthesizing 3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid with high yield and purity?
Synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core, followed by fluorinated group introduction. Critical parameters include:
- Core Formation : Radical addition or carbene insertion into [1.1.1]propellane precursors to establish the strained bicyclic structure .
- Fluorination : Use of 2-fluoroethylating reagents (e.g., fluoroethyl halides) under controlled conditions to minimize side reactions .
- Purification : Chromatography or recrystallization to isolate the product, with yields optimized by adjusting solvent polarity (e.g., PE/EA mixtures) and temperature gradients .
Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?
- ¹H/¹³C NMR : The bicyclo[1.1.1]pentane core produces distinct splitting patterns due to bridgehead protons (δ ~2.0–2.2 ppm) and quaternary carbons. Fluorine coupling (³JHF) in the 2-fluoroethyl group appears as splitting in adjacent protons .
- HRMS : Exact mass analysis (e.g., C₈H₁₀F₃O₂⁺) validates molecular formula, while fragmentation patterns confirm substituent placement .
Q. What are the primary applications of this compound in medicinal chemistry?
The rigid bicyclic core serves as a bioisostere for aromatic rings, enhancing metabolic stability and target selectivity. Applications include:
- Enzyme Inhibition : Carboxylic acid functionality enables interactions with catalytic residues (e.g., metalloproteases) .
- Peptide Mimetics : Incorporation into peptides to restrict conformational flexibility, improving binding affinity .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Docking Studies : Molecular dynamics simulations assess binding poses using the compound’s rigid core to mimic steric bulk of aromatic systems. Solvent-accessible surface area (SASA) calculations predict binding energy contributions from fluorinated groups .
- Collision Cross-Section (CCS) Analysis : Ion mobility-mass spectrometry (IM-MS) data validates predicted 3D conformations in solution, critical for optimizing pharmacokinetic properties .
Q. What strategies resolve contradictions in reactivity data across fluorinated bicyclo[1.1.1]pentane derivatives?
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while nonpolar solvents favor radical pathways .
- Catalyst Choice : Palladium catalysts improve fluorinated group retention during cross-coupling, whereas nickel catalysts may lead to defluorination .
- Reaction Monitoring : Real-time techniques like inline FTIR or LC-MS track intermediate formation, clarifying divergent pathways .
Q. How are pharmacokinetic properties (e.g., solubility, metabolic stability) analyzed in preclinical studies?
- LogP Measurement : Shake-flask or HPLC methods quantify lipophilicity, with fluorinated groups reducing LogP values compared to non-fluorinated analogs .
- Microsomal Stability Assays : Incubation with liver microsomes identifies metabolic hotspots (e.g., ester hydrolysis), guiding structural modifications .
- Permeability Testing : Caco-2 cell monolayers assess intestinal absorption, with bicyclo[1.1.1]pentane cores often enhancing passive diffusion .
Q. What advanced functionalization methods enable site-selective modifications of the bicyclo[1.1.1]pentane core?
- Photoredox Catalysis : Decarboxylative coupling under blue light introduces aryl/alkynyl groups at the bridgehead position without disrupting fluorine substituents .
- Protecting Group Strategies : tert-Butoxycarbonyl (Boc) protection of the carboxylic acid allows selective functionalization of the 2-fluoroethyl group .
Data Contradiction Analysis
Q. Why do fluorinated substituents exhibit variable effects on acidity across studies?
- Electronic vs. Steric Effects : Fluorine’s electron-withdrawing nature increases acidity, but steric hindrance from the bicyclic core can reduce solvation, counteracting this effect. Comparative pKa studies using 3-substituted analogs (e.g., trifluoromethyl vs. methyl) clarify these contributions .
- Solvent Dependency : Acidity measurements in DMSO vs. water reveal solvent-specific stabilization of deprotonated forms, explaining discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
